Azido-PEG11-amine
Overview
Description
Azido-PEG11-amine is a PEG-based linker that can be used in the synthesis of PROTACs . It is a water-soluble PEG compound . The azide group enables Click Chemistry . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydrophilic PEG arm increases solubility in aqueous media .
Synthesis Analysis
This compound is a reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
This compound has a molecular weight of 570.7 g/mol . It contains an azide function on one end of a single molecular weight dPEG spacer (44.2 Å) and a reactive group on the other end of the spacer .Chemical Reactions Analysis
The azide group in this compound reacts with an alkyne in the well-known click chemistry reaction . The click chemistry reaction proceeds by copper(I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .Physical And Chemical Properties Analysis
This compound has a molecular weight of 570.7 g/mol . It is a liquid at 20°C .Scientific Research Applications
1. Synthesis and Conjugation
Azido-PEG11-amine is used in the synthesis of azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives. These compounds, having primary amine and carboxyl end groups, are synthesized efficiently and are useful for conjugating various ligands through "click chemistry" (Hiki & Kataoka, 2007). Bertozzi and Bednarski (1991) demonstrated the use of an azido amine linker in synthesizing carbohydrate-fluorescein conjugates for studying carbohydrate-binding proteins, highlighting its application in conjugation chemistry (Bertozzi & Bednarski, 1991).
2. Cell Adhesion and Migration
This compound is instrumental in creating substrates for dynamic cell adhesion, as demonstrated by van Dongen et al. (2013). They used cell-repellent azido-[polylysine-g-PEG] to rapidly trigger cell adhesion, facilitating tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
3. Protein Modification
Deiters et al. (2004) reported a PEGylation methodology based on the site-specific incorporation of para-azidophenylalanine into proteins. This approach is useful for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).
4. Drug Delivery Applications
Borchmann et al. (2015) introduced a biodegradable delivery scaffold based on poly(lactide)-graft-poly(ethylene glycol), which utilized an azido PEG-lactide monomer. This methodology is a new approach toward targeted delivery (Borchmann et al., 2015).
5. Polymer-Based Materials
Huynh et al. (2013) used azide-terminated polymeric crosslinkers, including this compound, for synthesizing biocompatible polymer-based materials like hydrogels via click chemistry. These materials have potential applications in drug delivery and tissue engineering (Huynh et al., 2013).
Mechanism of Action
Azido-PEG11-amine is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h1-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFFQZUNGHPPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150981 | |
Record name | 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1800414-71-4 | |
Record name | 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1800414-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 35-Azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azido-PEG11-Amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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